N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
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Description
N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide (hereafter referred to as NCH-CTP) is an organo-sulfur compound that is used in a variety of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 229-231°C. NCH-CTP has been used in a variety of experiments to study the effects of its biochemical and physiological properties on a range of biological systems.
Scientific Research Applications
These applications represent only a glimpse of the compound’s versatility. As research progresses, we may discover additional uses for N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide . Keep in mind that further studies are essential to validate its efficacy and safety in each context . If you need more detailed information on any specific application, feel free to ask! 😊
properties
IUPAC Name |
N-cycloheptyl-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2S/c25-18(21-15-8-4-1-2-5-9-15)13-12-17-14-27-20(23-17)24-19(26)22-16-10-6-3-7-11-16/h14-16H,1-13H2,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKLFYDYEQWMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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